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Compound of Interest

Compound Name: m-PEG11-azide

Cat. No.: B1193045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (11)-

azide (m-PEG11-azide), a versatile heterobifunctional linker. It details its core functionalities,

reactive properties, and applications in bioconjugation and drug development, supported by

experimental protocols and quantitative data.

Core Functionality of m-PEG11-azide
m-PEG11-azide is a chemical modification reagent characterized by two key functional

components: a methoxy-terminated polyethylene glycol (m-PEG) chain and a terminal azide

group. The PEG component is a hydrophilic polymer chain composed of 11 ethylene glycol

units. This chain imparts several desirable properties to molecules it is conjugated to, including

increased water solubility, reduced aggregation, and minimized steric hindrance.[1] The azide (-

N3) group is a highly selective functional group that serves as a chemical handle for "click

chemistry" reactions.[1]

The azide's main attraction lies in its high selectivity and stability under a wide range of reaction

conditions.[2] This bioorthogonal nature means it does not react with most functional groups

found in biological systems, ensuring specific and controlled conjugation.[3]

Quantitative Data
The following table summarizes the key quantitative properties of m-PEG11-azide.
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Property Value Reference(s)

Molecular Weight 541.64 g/mol [1]

Purity ≥95%

Solubility

Soluble in water, aqueous

buffers, DMSO, DMF,

chloroform, and methylene

chloride. Less soluble in

alcohols and toluene. Insoluble

in ether.

Reactive Groups and Signaling Pathways
The primary reactive group of m-PEG11-azide is the terminal azide. This group partakes in

highly efficient and specific cycloaddition reactions with alkyne-containing molecules. These

reactions, collectively known as "click chemistry," are characterized by high yields, mild

reaction conditions, and a tolerance for a broad range of functional groups. Two main pathways

are utilized for m-PEG11-azide conjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of

a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage

between the azide and a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable

triazole ring. The absence of a potentially cytotoxic copper catalyst makes SPAAC

particularly suitable for applications in living systems.

Below are diagrams illustrating the chemical structure of m-PEG11-azide and the mechanisms

of CuAAC and SPAAC.

m-PEG11-azide Chemical Structure

CH₃-O- (CH₂CH₂O)₁₁ -CH₂CH₂-N₃
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m-PEG11-azide Structure

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

m-PEG11-N₃

m-PEG11-Triazole-R

R-C≡CH Cu(I) Catalyst

Catalyzes

Click to download full resolution via product page

CuAAC Reaction Pathway

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

m-PEG11-N₃

m-PEG11-Triazole-R

Strained Alkyne
(e.g., DBCO, BCN)

Click to download full resolution via product page

SPAAC Reaction Pathway

Experimental Protocols
Detailed methodologies for key experiments involving m-PEG11-azide are provided below.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing biomolecule

with m-PEG11-azide.
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Materials:

m-PEG11-azide

Alkyne-modified biomolecule (e.g., protein, peptide)

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO/water)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Purification system (e.g., size-exclusion chromatography column)

Procedure:

Reactant Preparation:

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration

(e.g., 1-10 mg/mL).

Dissolve m-PEG11-azide in the reaction buffer or a compatible solvent like DMSO to

create a stock solution (e.g., 10 mM). A 2-10 fold molar excess of m-PEG11-azide over

the biomolecule is a typical starting point.

Reaction Setup:

In a reaction tube, combine the alkyne-modified biomolecule and the m-PEG11-azide
solution.

In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of

copper to ligand is often used.

Add the copper/ligand mixture to the biomolecule/azide mixture. The final copper

concentration typically ranges from 50-250 µM.
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Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate is typically 5-10 times that of the copper.

Gently mix the reaction and incubate at room temperature for 1-4 hours.

Purification:

Remove unreacted m-PEG11-azide and other small molecules by size-exclusion

chromatography (SEC) or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne-modified biomolecule with m-
PEG11-azide.

Materials:

m-PEG11-azide

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography column)

Procedure:

Reactant Preparation:

Ensure the strained alkyne-modified biomolecule is purified and in an appropriate amine-

free buffer like PBS.

Prepare a stock solution of m-PEG11-azide in a compatible solvent (e.g., DMSO or

water).
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Reaction Setup:

In a suitable reaction vessel, add the strained alkyne-modified biomolecule solution.

Add a 2-4 fold molar excess of the m-PEG11-azide stock solution to the biomolecule

solution. The final concentration of the organic solvent (if used) should be kept low (e.g.,

<5% v/v) to maintain protein stability.

Incubation:

Gently mix the reaction components.

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.

Reaction progress can be monitored by techniques like SDS-PAGE.

Purification:

Purify the resulting conjugate to remove any unreacted m-PEG11-azide using an

appropriate method such as size-exclusion chromatography (SEC) or dialysis.

The following diagram illustrates a typical experimental workflow for bioconjugation using m-
PEG11-azide.
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Bioconjugation Workflow with m-PEG11-azide

1. Reactant Preparation

2. Click Reaction

3. Purification

4. Analysis

Prepare Alkyne- or
Strained Alkyne-Biomolecule

Combine Biomolecule
and m-PEG11-azide

Prepare m-PEG11-azide
Stock Solution

Add Cu(I) Catalyst (for CuAAC)
or Incubate Directly (for SPAAC)

Incubate at RT or 4°C

Purify Conjugate via
SEC or Dialysis

Characterize Conjugate
(e.g., SDS-PAGE, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://axispharm.com/product-category/peg-linkers/peg-azide/
https://broadpharm.com/product-categories/peg-linkers/peg-azide
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_L3031_E.pdf
https://www.benchchem.com/product/b1193045#m-peg11-azide-functionality-and-reactive-groups
https://www.benchchem.com/product/b1193045#m-peg11-azide-functionality-and-reactive-groups
https://www.benchchem.com/product/b1193045#m-peg11-azide-functionality-and-reactive-groups
https://www.benchchem.com/product/b1193045#m-peg11-azide-functionality-and-reactive-groups
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

